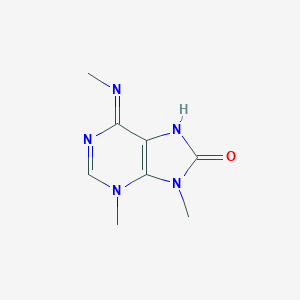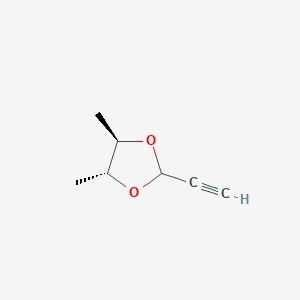
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has been the subject of much research in recent years due to its potential applications in the field of medicine. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Aplicaciones Científicas De Investigación
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, and it has been studied as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential use as a biosensor for detecting glucose levels in the blood.
Mecanismo De Acción
The mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of certain signaling pathways in the body, which may contribute to its anti-inflammatory and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Research has shown that ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been shown to have antioxidant properties, which may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. Additionally, this compound has low toxicity and is relatively easy to synthesize. One limitation of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases.
Direcciones Futuras
There are many potential future directions for research on ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane. One area of research could focus on optimizing the synthesis method to produce higher yields of this compound. Additionally, further research could be conducted to better understand the mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane and to identify potential new applications for this compound in the treatment of diseases. Finally, research could be conducted to explore the potential use of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane as a biosensor for detecting glucose levels in the blood.
In conclusion, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-cancer properties. While the mechanism of action of this compound is not fully understood, research has shown that it has a range of biochemical and physiological effects. Further research is needed to optimize the synthesis method, better understand the mechanism of action, and identify new applications for ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in the treatment of diseases.
Métodos De Síntesis
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1,3-butadiene with ethynylmagnesium bromide, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ethynyl lithium, followed by oxidation with hydrogen peroxide. These methods have been shown to be effective in producing high yields of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane.
Propiedades
Número CAS |
102276-19-7 |
|---|---|
Nombre del producto |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-4-7-8-5(2)6(3)9-7/h1,5-7H,2-3H3/t5-,6-/m1/s1 |
Clave InChI |
OSIXJVJSLPNUAS-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(O1)C#C)C |
SMILES |
CC1C(OC(O1)C#C)C |
SMILES canónico |
CC1C(OC(O1)C#C)C |
Sinónimos |
1,3-Dioxolane, 2-ethynyl-4,5-dimethyl-, [4R-(2alpha,4alpha,5beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



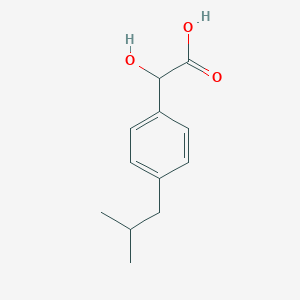
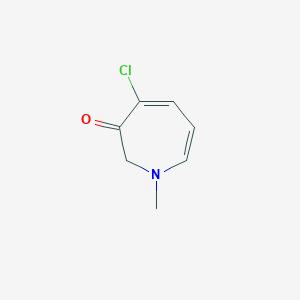
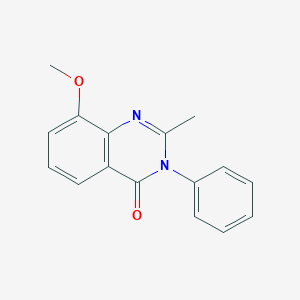
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
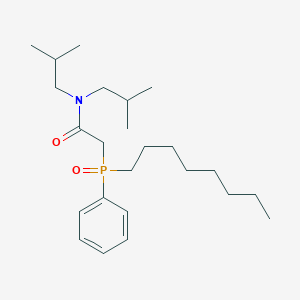
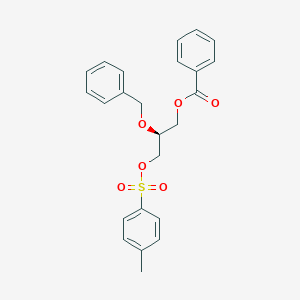

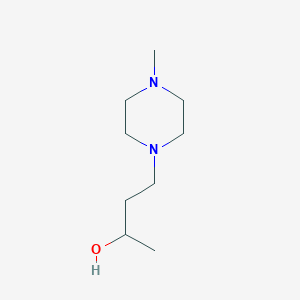


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

